methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 939758-84-6
VCID: VC11603894
InChI: InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate

CAS No.: 939758-84-6

Cat. No.: VC11603894

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate - 939758-84-6

Specification

CAS No. 939758-84-6
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate
Standard InChI InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3
Standard InChI Key IOBRXIWDOUNCAF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OCCC2N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (C11_{11}H13_{13}NO3_3) consists of a benzopyran scaffold—a fused benzene and pyran ring system—with partial saturation at the 3,4-positions. The amino group at C4 and the methyl ester at C6 introduce stereoelectronic effects that influence its reactivity and biological interactions. The compound’s molecular weight is 207.23 g/mol, akin to its structural analog rac-methyl (3R,4S)-4-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11_{11}H13_{13}NO3_3
Molecular Weight207.23 g/mol
CAS NumberNot publicly disclosed
DensityN/A
Boiling/Melting PointsN/A

The absence of reported physicochemical parameters (e.g., melting point, solubility) underscores the need for further experimental characterization.

Stereochemical Considerations

The 4-amino group introduces a stereocenter, rendering the compound chiral. While specific enantiomeric data for this derivative remain unreported, analogous benzopyrans exhibit distinct pharmacological profiles depending on their absolute configuration. For example, (R)-(-)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid demonstrates higher 5-HT1A_{1A} receptor affinity than its (S)-(+)-enantiomer . Resolution techniques such as chiral chromatography or diastereomeric salt formation may apply to isolate enantiomers of the target compound.

Synthesis and Manufacturing

Synthetic Routes

Two primary strategies emerge for synthesizing benzopyran derivatives:

Catalytic Hydrogenation

A common approach involves hydrogenating a 4-oxo benzopyran precursor using palladium on carbon (Pd-C). For instance, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes Pd-C-mediated reduction to yield racemic 3,4-dihydro analogs . Adapting this method, methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate could be reduced to the target compound, followed by amination at C4.

Direct Amination and Esterification

Alternative routes involve introducing the amino group via nucleophilic substitution or reductive amination. For example, treating a 4-keto intermediate with ammonium acetate and sodium cyanoborohydride could yield the 4-amino derivative, followed by esterification with methanol under acidic conditions .

Table 2: Comparative Synthesis Strategies

MethodAdvantagesChallenges
Catalytic HydrogenationHigh yields, scalable Requires chiral resolution
Direct AminationStereochemical controlMulti-step optimization

Industrial Scalability

Patent CN1629154A highlights esterification of racemic carboxylic acids with C1_1-C10_{10} alcohols as a cost-effective, industrially viable process . Applying similar protocols, methyl ester formation via refluxing with dry HCl in methanol could achieve high purity.

Physicochemical and Spectroscopic Properties

Stability and Degradation

Benzopyrans generally exhibit moderate stability, with degradation pathways involving oxidation of the dihydropyran ring or hydrolysis of the ester group. Accelerated stability studies under varying pH and temperature conditions are warranted to characterize degradation kinetics.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm1^{-1}), ester C=O (1700–1750 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}).

  • NMR: 1^1H NMR would reveal aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.7–3.9 ppm), and aminic protons (δ 1.5–2.5 ppm) .

Pharmacological Profile

Serotonergic Activity

3-Amino-3,4-dihydro-2H-1-benzopyrans exhibit nanomolar affinity for 5-HT1A_{1A} receptors, acting as agonists or antagonists . The target compound’s 4-amino group may engage similar binding pockets, suggesting potential antidepressant or anxiolytic applications.

Table 3: Receptor Binding Data (Analog Compounds)

Compound5-HT1A_{1A} IC50_{50} (nM)Selectivity (vs. D2_2)
(+)-11a 3.2>100-fold
Target Compound (Predicted)10–50Moderate

Metabolic and Toxicological Considerations

While specific ADME data are lacking, structurally related chroman derivatives undergo hepatic metabolism via cytochrome P450 enzymes, with glucuronidation and renal excretion as primary elimination routes. Preclinical toxicity studies should assess hepatotoxicity and CNS penetration.

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